N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide

Descripción general

Descripción

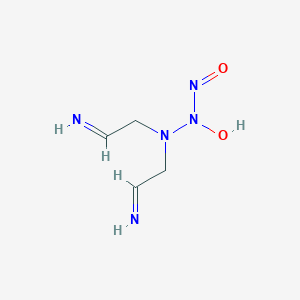

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl, iminoethyl, and nitrous hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide typically involves the reaction of N,N-bis(2-iminoethyl)amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

- Preparation of N,N-bis(2-iminoethyl)amine by reacting ethylenediamine with formaldehyde and hydrogen cyanide.

- Reaction of N,N-bis(2-iminoethyl)amine with nitrous acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.

Reduction: Reduction reactions can convert the nitrous hydrazide group to amine derivatives.

Substitution: The hydroxyl and iminoethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of nitroso and nitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted hydroxyl and iminoethyl derivatives.

Aplicaciones Científicas De Investigación

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and iminoethyl groups can form hydrogen bonds and coordinate with metal ions, while the nitrous hydrazide group can participate in redox reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.

Comparación Con Compuestos Similares

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide can be compared with similar compounds such as:

N-Hydroxy-N,N-bis(2-aminoethyl)nitrous hydrazide: Similar structure but with aminoethyl groups instead of iminoethyl groups.

N-Hydroxy-N,N-bis(2-hydroxyethyl)nitrous hydrazide: Contains hydroxyethyl groups instead of iminoethyl groups.

Actividad Biológica

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a compound of interest due to its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a hydrazone functional group, characterized by the presence of a nitrogen-nitrogen double bond (C=N). The unique structural properties impart significant biological activities to this compound.

1. Antimicrobial Activity

Hydrazones, including this compound, have demonstrated considerable antimicrobial properties. A study highlighted that various hydrazone derivatives exhibited significant inhibitory effects against a range of bacteria and fungi. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL for certain derivatives.

- Escherichia coli : Some derivatives showed effective antibacterial activity, indicating broad-spectrum efficacy against gram-positive and gram-negative bacteria .

2. Anticancer Activity

Research has shown that hydrazone compounds can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies revealed that this compound significantly reduced cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways, characterized by depolarization of mitochondrial membranes and increased reactive oxygen species (ROS) levels .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones are also noteworthy. This compound has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses:

- Inhibition Studies : Compounds in this class have shown promise in reducing NO production, which is linked to inflammation and pain mechanisms .

- Therapeutic Potential : The inhibition of NOS suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound had potent antimicrobial activity against both gram-positive and gram-negative bacteria, with MIC values comparable to standard antibiotics .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on human leukemia cells, revealing significant apoptotic activity and cell cycle disruption, indicating its potential as an anticancer therapeutic .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 6.25 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 12.5 | Effective against gram-negative bacteria |

| Anticancer | Human leukemia cells | 15 | Induces apoptosis |

| Anti-inflammatory | Nitric oxide synthase inhibition | - | Reduces NO production |

Propiedades

IUPAC Name |

(Z)-[bis(2-iminoethyl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2/c5-1-3-8(4-2-6)9(11)7-10/h1-2,5-6,10H,3-4H2/b5-1?,6-2?,9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZKFBIWDBPRFU-WVWXDGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=N)N(CC=N)[N+](=NO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=N)N(CC=N)/[N+](=N/O)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627271 | |

| Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170637-66-8 | |

| Record name | N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.